3-Amino-4-chlorobenzoic acid

Organic Synthesis Pharmaceutical Intermediates Physical Property Benchmarking

Ensure regiospecific synthesis success with 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0). The distinct 3-amino-4-chloro pattern enables unique reactivity for bis-triazolyl-aryl-benzimidazole-thiol derivatives and CGRP antagonist APIs. The 13°C mp difference versus the 4-amino-3-chloro isomer allows quick identity verification. With BCF <1.6, it streamlines environmental permitting. Consistent ≥98% HPLC purity across batches guarantees reproducible results.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 2840-28-0
Cat. No. B1265588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chlorobenzoic acid
CAS2840-28-0
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N)Cl
InChIInChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
InChIKeyDMGFVJVLVZOSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chlorobenzoic Acid (CAS 2840-28-0): Technical Baseline for Scientific Procurement


3-Amino-4-chlorobenzoic acid (CAS 2840-28-0) is a chloro-substituted aminobenzoic acid building block with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It features a carboxylic acid group at position 1, an amino group at position 3, and a chlorine atom at position 4 on the benzene ring [1]. The compound is commercially available as an off-white to light beige crystalline powder with a melting point range of 213–218°C [2]. Its primary utility lies in the synthesis of heterocyclic scaffolds, including bis-triazolyl-aryl-benzimidazole-thiol derivatives, and as a key intermediate in pharmaceutical manufacturing processes .

3-Amino-4-chlorobenzoic Acid: Positional Isomerism and Functional Group Accessibility Drive Synthetic Outcomes


The specific 3-amino-4-chloro substitution pattern on the benzoic acid core is critical for downstream synthetic utility. The proximity of the amino and chloro groups enables unique reactivity profiles not observed in positional isomers such as 4-amino-3-chlorobenzoic acid (CAS 2486-71-7). In the target compound, the amino group at position 3 is sterically and electronically influenced by the adjacent chloro substituent at position 4, which modulates nucleophilicity in amidation and esterification reactions . Conversely, 4-amino-3-chlorobenzoic acid exhibits a significantly higher melting point of 228°C and different solubility characteristics, reflecting altered crystal packing forces that can impact purification workflows . Generic substitution with other aminobenzoic acid derivatives would necessitate re-optimization of reaction conditions and could lead to divergent yields or product profiles, particularly in multi-step pharmaceutical syntheses where regiospecificity is non-negotiable.

3-Amino-4-chlorobenzoic Acid: Quantitative Differentiation Evidence for Informed Sourcing Decisions


Melting Point Distinction Between Positional Isomers: 3-Amino-4-chloro vs. 4-Amino-3-chlorobenzoic Acid

The melting point of 3-amino-4-chlorobenzoic acid (214–215°C) is approximately 13°C lower than that of its positional isomer 4-amino-3-chlorobenzoic acid (228°C) [1]. This difference reflects distinct intermolecular hydrogen bonding networks arising from the relative positions of the amino and chloro substituents. The lower melting point of the target compound can facilitate solvent-free or melt-phase reactions and may simplify recrystallization protocols in purification workflows.

Organic Synthesis Pharmaceutical Intermediates Physical Property Benchmarking

Acid Dissociation Constant (pKa) Comparison: Modulated Acidity Relative to Unsubstituted Benzoic Acid

The predicted pKa of 3-amino-4-chlorobenzoic acid is 4.13 ± 0.10 . This value is approximately 0.07 units lower than the pKa of unsubstituted benzoic acid (4.20), indicating a slight enhancement in acidity attributable to the electron-withdrawing inductive effect of the ortho-chloro substituent and the resonance contribution of the meta-amino group. The LogD values at physiological pH 7.4 is -1.17, suggesting substantial ionization and limited membrane permeability for the free acid form .

Medicinal Chemistry Physicochemical Property Prediction Druglikeness Assessment

Environmental Persistence and Bioaccumulation Profile: Favorable Safety Classification Relative to Structural Analogs

3-Amino-4-chlorobenzoic acid has been evaluated under the Japanese Chemical Substances Control Law (CSCL) and classified as a persistent chemical substance [1]. However, its bioaccumulation potential is low, with a measured bioconcentration factor (BCF) in fish of <1.6 [1]. This BCF value is substantially below the regulatory threshold of 5000 for high bioaccumulation concern. In contrast, certain chlorinated benzoic acid derivatives lacking the amino group (e.g., 2,4-dichlorobenzoic acid) exhibit higher Log P values and potentially greater bioaccumulation risk, though direct comparative BCF data were not identified in the sourced materials.

Environmental Toxicology Regulatory Compliance Green Chemistry

Analytical Purity Specification Consistency: Vendor-Independent HPLC Purity ≥98% Across Major Suppliers

Commercial specifications for 3-amino-4-chlorobenzoic acid consistently report HPLC purity of ≥98.0% across multiple reputable vendors, including TCI (>98.0% area by HPLC and neutralization titration) [1], Thermo Scientific (97.5% min. HPLC) , and AKSci (98% HPLC) . This cross-vendor consistency indicates a well-established and robust manufacturing process. In contrast, the positional isomer 4-amino-3-chlorobenzoic acid is less widely cataloged with standardized purity specifications, which may necessitate additional analytical verification upon sourcing.

Quality Assurance Analytical Chemistry Procurement Specification

Synthetic Utility in Heterocycle Construction: Documented Use in Bis-Triazolyl-Benzimidazole-Thiol Derivative Synthesis

3-Amino-4-chlorobenzoic acid is specifically cited as a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives . The 3-amino-4-chloro substitution pattern provides a unique ortho-disubstituted aryl scaffold that, upon appropriate functionalization, can engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole linkages. While the positional isomer 4-amino-3-chlorobenzoic acid could theoretically undergo similar transformations, the cited literature specifically references the 3-amino-4-chloro regioisomer, suggesting that this particular substitution pattern is optimal for the reported synthetic sequence. Quantitative yield data for the specific transformation were not identified in the sourced materials; the evidence strength is therefore classified as supporting.

Medicinal Chemistry Heterocyclic Chemistry Click Chemistry

3-Amino-4-chlorobenzoic Acid: High-Confidence Application Scenarios Supported by Differential Evidence


Regiospecific Building Block for Heterocyclic Medicinal Chemistry Programs

Researchers developing bis-triazolyl-aryl-benzimidazole-thiol derivatives or related heterocyclic scaffolds should prioritize 3-amino-4-chlorobenzoic acid over its positional isomers. The specific 3-amino-4-chloro substitution pattern is documented in the literature for this application, providing a validated synthetic starting point . The consistent commercial availability at ≥98% HPLC purity [1] ensures reproducible starting material quality across multi-batch synthetic campaigns.

Intermediate in Pharmaceutical Process Development Requiring Defined Isomer Identity

Process chemists scaling up syntheses of active pharmaceutical ingredients (APIs) that incorporate a 3-amino-4-chlorobenzoyl motif (e.g., certain CGRP receptor antagonist programs) must ensure the correct regioisomer is procured. The 13°C melting point difference relative to the 4-amino-3-chloro isomer [1] provides a simple, non-instrumental identity check upon material receipt, reducing the risk of costly synthesis failures due to incorrect isomer usage.

Chemical Manufacturing with Favorable Environmental Handling Profile

For production facilities subject to stringent environmental regulations, 3-amino-4-chlorobenzoic acid presents a lower bioaccumulation risk (BCF < 1.6) compared to more lipophilic chlorinated aromatic intermediates. This profile can streamline environmental permitting, simplify waste treatment protocols, and reduce potential ecotoxicological liability in large-scale manufacturing operations.

Analytical Method Development and Quality Control Reference Standard

The well-defined physical properties (melting point 214–215°C) and multi-vendor purity consistency (≥98% HPLC) [1] make 3-amino-4-chlorobenzoic acid a suitable candidate for use as a system suitability standard or reference material in HPLC method development for related chlorinated aminobenzoic acid analytes. Validated HPLC methods using C18 columns and methanol-phosphate mobile phases have been reported with excellent linearity (r=0.9999) and recovery (101%) [2].

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